N-(3-Chloro-4-(2-pyrimidinyloxy)phenyl)-4-methylbenzenecarboxamide
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Overview
Description
“N-(3-Chloro-4-(2-pyrimidinyloxy)phenyl)-4-methylbenzenecarboxamide” is a chemical compound with the IUPAC name N-[3-chloro-4-(2-pyrimidinyloxy)phenyl]-4-methoxybenzenesulfonamide . It has a molecular weight of 391.83 and is in solid form .
Molecular Structure Analysis
The InChI code for this compound is 1S/C17H14ClN3O4S/c1-24-13-4-6-14(7-5-13)26(22,23)21-12-3-8-16(15(18)11-12)25-17-19-9-2-10-20-17/h2-11,21H,1H3 .Physical And Chemical Properties Analysis
This compound has a molecular weight of 391.83 . It is a solid and its density is 1.4±0.1 g/cm3 . The boiling point is 579.9±60.0 °C at 760 mmHg .Scientific Research Applications
Synthesis and Structure-Activity Relationship Studies
Research has shown efforts to synthesize and modify the structure of related compounds to enhance their biological activity. For instance, Palanki et al. (2000) investigated the structure-activity relationship of N-[3, 5-bis(trifluoromethyl)phenyl][2-chloro-4-(trifluoromethyl)pyrimidin-5-yl]carboxamide, focusing on improving oral bioavailability through modifications at various positions of the pyrimidine ring. The study found that certain substitutions could maintain or enhance activity, while critical positions for activity were identified, emphasizing the importance of the carboxamide group at the 5-position for maintaining biological activity (Palanki et al., 2000).
Biological Evaluation of Derivatives
In a different approach, Rahmouni et al. (2016) synthesized a novel series of derivatives and evaluated their biological activities, highlighting the potential of these compounds in developing new therapeutic agents. The study focused on creating pyrazolopyrimidines derivatives and assessing their anti-inflammatory and analgesic properties, showing promising results in cyclooxygenase inhibition and analgesic activity, which could guide the development of new drugs targeting inflammation and pain (Rahmouni et al., 2016).
Antimicrobial Activity
Patel et al. (2012) explored the synthesis of novel chalcone derivatives and investigated their antimicrobial properties. The study demonstrated the potential of these compounds to inhibit the growth of various bacteria, suggesting the relevance of the chemical structure in combating microbial infections and the possibility of developing new antimicrobial agents based on these findings (Patel & Patel, 2012).
Antitumor and Anticancer Activity
The unique chemical structure of related compounds has been exploited in cancer research as well. For example, Beyer et al. (2008) described the discovery of a microtubule-active compound with significant antitumor activity in vivo. The study emphasized the compound's novel mechanism of action and potential application in cancer therapy, showcasing the versatility of pyrimidine derivatives in the development of new anticancer drugs (Beyer et al., 2008).
Safety and Hazards
The safety information available indicates that this compound has some hazards associated with it. The GHS pictograms indicate a signal word of “Warning” and hazard statements H302, H312, H332 . Precautionary statements include P264, P270, P280, P301 + P312 + P330, P302 + P352 + P312, P363, P402 + P404, P501 .
properties
IUPAC Name |
N-(3-chloro-4-pyrimidin-2-yloxyphenyl)-4-methylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14ClN3O2/c1-12-3-5-13(6-4-12)17(23)22-14-7-8-16(15(19)11-14)24-18-20-9-2-10-21-18/h2-11H,1H3,(H,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JNTATIBQAWJCSP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)NC2=CC(=C(C=C2)OC3=NC=CC=N3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14ClN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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